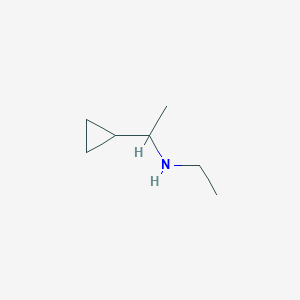
2-cyano-N-(4-ethylphenyl)benzenesulfonamide
Übersicht
Beschreibung
2-cyano-N-(4-ethylphenyl)benzenesulfonamide (2C-EPS) is a chemical compound that is widely used in scientific research and laboratory experiments. It is a member of the benzenesulfonamide class of compounds, and its chemical structure consists of a sulfonamide group attached to a benzene ring, with a cyano group attached to the ring. This compound has a wide range of applications in scientific research and lab experiments, due to its unique properties and structure.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(4-ethylphenyl)benzenesulfonamide has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of organic compounds, as a reagent for the synthesis of peptides and proteins, as a reagent for the synthesis of polymers, and as a reagent for the synthesis of dyes and pigments. It is also used in research related to drug design and drug delivery, as well as in research related to the development of new materials.
Wirkmechanismus
2-cyano-N-(4-ethylphenyl)benzenesulfonamide acts as a catalyst in the synthesis of organic compounds by forming an intermediate complex with the reactants. This complex then undergoes a series of reactions, leading to the formation of the desired product. The mechanism of action of this compound is not fully understood, but it is believed to involve the formation of an intermediate complex between the cyano group and the reactants, followed by a series of reactions leading to the formation of the desired product.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It is known to inhibit the activity of enzymes such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It is also known to inhibit the activity of other enzymes involved in the metabolism of drugs, such as cytochrome P450. In addition, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-N-(4-ethylphenyl)benzenesulfonamide has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is stable in aqueous solution. In addition, it is relatively non-toxic and has a low environmental impact. However, it is important to note that this compound is a strong acid, and as such, it can cause corrosion of certain metals. In addition, it can react with certain compounds, leading to the formation of potentially hazardous byproducts.
Zukünftige Richtungen
2-cyano-N-(4-ethylphenyl)benzenesulfonamide has a wide range of potential future applications in scientific research and laboratory experiments. For example, it could be used in the development of more efficient catalysts for organic synthesis, as well as in the development of more efficient reagents for peptide and protein synthesis. In addition, it could be used in the development of new materials, such as polymers and dyes, and in the development of new drug delivery systems. Finally, it could be used in the development of new drugs, as well as in the development of new therapies for various diseases.
Eigenschaften
IUPAC Name |
2-cyano-N-(4-ethylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-2-12-7-9-14(10-8-12)17-20(18,19)15-6-4-3-5-13(15)11-16/h3-10,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNQRDUSCAIYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Amino-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-1,4-benzoxazin-3-one](/img/structure/B3033300.png)
![1-[(Dimethylamino)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3033303.png)









